ZINC oxide

Antibacterial Minimum Inhibitory Concentration Nanotoxicology

ZnO is an FDA GRAS-listed n-type semiconductor with multi-mechanism antimicrobial action: ROS generation, membrane disruption, and metabolic pathway interference. Its 4–7× lower MIC vs TiO2 against Gram-negative pathogens enables reduced loading and equivalent efficacy. Superior broadband UVB+UVA attenuation without whitening outperforms TiO2 and SiO2 in coatings and films. Photocatalytic efficiency ranges 48–99%, with larger particles (71 nm) outperforming smaller ones (23 nm) due to reduced charge carrier recombination. Applications: antimicrobial textiles, wound dressings, food packaging, medical device coatings, UV-blocking transparent films, and DSSC photoanodes.

Molecular Formula OZn
ZnO
Molecular Weight 81.4 g/mol
CAS No. 1314-13-2
Cat. No. B043244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZINC oxide
CAS1314-13-2
Synonyms3N5;  503R;  720C;  AEE-Zn 601;  AR;  AR (metal oxide);  AT 01;  AT 01 (metal oxide);  AT 86;  AZ-SW;  AZO;  AZO 22;  AZO 55;  AZO 66;  AZO 66T;  AZO 77;  AZO 77H;  AZO 77HSA;  AZO 801;  AZO 805;  AZO 945;  AZO-A;  AZO-ZZZ 111;  ActiSorb S 2;  Activox C 80;  Activox R 50;  Ac
Molecular FormulaOZn
ZnO
Molecular Weight81.4 g/mol
Structural Identifiers
SMILESO=[Zn]
InChIInChI=1S/O.Zn
InChIKeyXLOMVQKBTHCTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0004 % at 64 °F (NIOSH, 2024)
Insoluble in water
Slowly decomposed by water
Soluble in dilute acid
Soluble in acids and alkalies;  insoluble in alcohol
0.00042 g/100 cu cm water at 18 °C
Solubility in water: none
(64 °F): 0.0004%

Zinc Oxide (CAS 1314-13-2) Procurement Guide: Performance Differentiation Among Inorganic Metal Oxide Semiconductors


Zinc oxide (ZnO, CAS 1314-13-2) is a wide-bandgap (approximately 3.2–3.3 eV) n-type semiconductor classified within the inorganic metal oxide family [1]. It is an FDA-approved substance generally recognized as safe (GRAS) for certain applications, distinguishing it from some alternative metal oxides in regulated contexts [2]. ZnO nanoparticles exhibit broad-spectrum antimicrobial activity via multiple mechanisms including reactive oxygen species (ROS) generation, membrane disruption, and metabolic pathway interference [3]. Key physicochemical properties such as particle morphology, specific surface area, and crystallite size critically modulate its functional performance across antibacterial, photocatalytic, and UV-blocking applications [4].

Why ZnO Cannot Be Simply Substituted with TiO2, CeO2, or SiO2 in Performance-Critical Formulations


Although ZnO shares a similar wide-bandgap semiconductor classification with TiO2 and belongs to the metal oxide family alongside CeO2 and SiO2, these in-class compounds exhibit fundamentally divergent performance characteristics. ZnO demonstrates a multi-mechanism antimicrobial action involving physical membrane damage, ROS generation, and disruption of pyrimidine biosynthesis, whereas TiO2 requires UV photoactivation for significant biocidal activity . In UV-shielding applications, ZnO provides broadband attenuation (UVB + UVA) without the whitening effect associated with TiO2 at comparable particle loadings [1]. Additionally, ZnO's higher electron mobility and distinct surface defect chemistry yield different photocatalytic and charge transport behaviors compared to TiO2 and CeO2 [2]. Consequently, direct substitution without reformulation is likely to compromise product performance specifications.

Quantitative Comparative Evidence: ZnO versus TiO2, CeO2, and SiO2 Across Key Performance Dimensions


Antibacterial Potency: ZnO Exhibits 4- to 7-Fold Lower MIC Values Than TiO2 Against Gram-Negative Pathogens

In a direct head-to-head comparison using standard agar dilution methodology, ZnO nanoparticles (ZnONPs) demonstrated substantially greater antibacterial potency than TiO2 nanoparticles (TiO2NPs) against clinically relevant Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) of ZnONPs was 0.01 mg/mL against Escherichia coli and Klebsiella pneumoniae, and 0.015 mg/mL against Pseudomonas aeruginosa. In contrast, TiO2NPs required 0.04 mg/mL (E. coli), 0.07 mg/mL (K. pneumoniae), and 0.08 mg/mL (P. aeruginosa) to achieve comparable inhibition . Additionally, at a fixed concentration of 1.4 mg/mL, ZnONPs produced a 25 mm zone of inhibition against K. pneumoniae compared to 20 mm for TiO2NPs . The study further demonstrated that ZnONPs exhibited negligible cytotoxicity in the brine shrimp assay at concentrations up to 1.4 mg/mL, whereas TiO2NPs showed toxic effects at 1.2 and 1.4 mg/mL .

Antibacterial Minimum Inhibitory Concentration Nanotoxicology

UV-Shielding Performance: Nano-ZnO Demonstrates Superior Broad-Spectrum Attenuation Compared to Nano-TiO2 and Nano-SiO2 in Transparent Coatings

A comparative review of nanoparticle dispersion and UV-VIS properties in solvent-based acrylic and polyester-based polyurethane coatings, as well as water-borne acrylic latex coatings, evaluated nano-SiO2, nano-TiO2, and nano-ZnO particles. Among all nanoparticles studied, nano-ZnO particles exhibited the best UV-shielding property for coatings [1]. The UV-VIS property of nanocomposite coatings was found to depend primarily on the inherent optical property of the nanoparticles and their dispersion quality within the matrix [1]. However, the study noted that enhanced UV-shielding from nanopowder incorporation typically correlates with reduced coating transparency, a trade-off that must be managed through particle size and dispersion optimization [1].

UV-Shielding Transparent Coatings Nanocomposites

ROS Generation Profile: ZnO Produces Three Distinct ROS Species, Enabling Broader Oxidative Activity Than Single- or Dual-Species Generators

A systematic investigation of ROS generation by engineered metal-oxide nanoparticles evaluated superoxide radical, hydroxyl radical, and singlet oxygen production. TiO2 nanoparticles and ZnO nanoparticles were distinguished as the only metal oxides among those tested that generated all three types of ROS, whereas other metal oxides generated only one or two types or did not generate any type of ROS [1]. Notably, the antibacterial mechanism of ZnO appears distinct from TiO2 despite this shared ROS generation capacity: ZnO-exposed bacteria exhibited protein expression profiles that up-regulated ROS-related proteins in a pattern similar to H2O2 exposure, whereas TiO2-exposed bacteria did not show strong ROS-related protein expression despite exhibiting significant antibacterial activity [2]. Further mechanistic analysis revealed that ZnO-NP exposure resulted in over three-log reduction in methicillin-resistant S. aureus colonies with minimal increase in ROS, and ZnO-NP-mediated killing was not mitigated by the antioxidant N-acetylcysteine, indicating the presence of a non-ROS-dependent mechanism involving up-regulation of pyrimidine biosynthesis and down-regulation of amino acid synthesis [3].

Reactive Oxygen Species Photocatalysis Antibacterial Mechanism

Photocatalytic Activity: ZnO Bandgap and Morphology Enable Tunable Degradation Efficiency Ranging from 48% to 99% Under UV Irradiation

ZnO photocatalytic performance is highly tunable through morphology and synthesis condition control. In one study, ZnO synthesized with urea additive achieved a bandgap of 3.56 eV, the widest among samples tested, and demonstrated 99% degradation and decolorization efficiency of methyl red under UV-light exposure, correlating with the smallest grain size and largest surface area [1]. Under different conditions, another study reported ZnO achieving 48% degradation of a model pollutant within 60 minutes under 365 nm UV irradiation from a xenon lamp [2]. Conversely, research on size-dependent effects using ZnO nanoparticles (average size 23–71 nm) produced by microwave solvothermal synthesis found that photocatalytic performance increased with increasing particle size and decreasing specific surface area, with the highest phenol degradation reaction rate observed for the 71 nm sample under both UV and Vis radiation, attributable to decreased charge carrier recombination rate [3]. This contrasts with the conventional surface area-driven paradigm and highlights that procurement specifications for photocatalytic ZnO must consider both size and synthesis route.

Photocatalysis Dye Degradation Morphology Engineering

Electron Transport: ZnO Demonstrates Higher Electron Mobility Than Anatase TiO2 in Dye-Sensitized Solar Cell Architectures

In dye-sensitized solar cell (DSSC) applications, ZnO has gained attention due to its higher electron mobility compared to anatase TiO2, despite both materials possessing similar bandgap energies of approximately 3.2–3.3 eV [1]. Higher electron mobility in ZnO thin films reduces the electron recombination rate by facilitating faster injection of electrons, which is advantageous for photoelectrochemical device performance [2]. However, comparative studies on electrospun nanofibrous interlayers for perovskite solar cells revealed that TiO2 nanofibers exhibit enhanced conductivity and sheet carrier mobility compared to ZnO nanofibers in that specific application context [3], indicating that the relative electron transport advantage is architecture-dependent. Potential step chronoamperometry studies further demonstrated distinct capacitance and charge recombination behaviors between nanocrystalline ZnO and TiO2 electrodes [4].

Electron Mobility Dye-Sensitized Solar Cells Charge Transport

High-Value Application Scenarios for ZnO Where Quantitative Performance Differentiation Drives Procurement Decisions


Broad-Spectrum Antimicrobial Formulations Requiring Low Active Ingredient Loading

Based on ZnO's 4- to 7-fold lower MIC values compared to TiO2 against Gram-negative pathogens , formulators can achieve equivalent antibacterial efficacy with substantially reduced ZnO loading. This translates to potential material cost savings and reduced cytotoxic risk, as ZnO exhibited negligible cytotoxicity up to 1.4 mg/mL in brine shrimp assays, whereas TiO2 showed toxicity at ≥1.2 mg/mL . The multi-mechanism antimicrobial action—combining ROS generation (superoxide, hydroxyl, and singlet oxygen) [11] with ROS-independent disruption of pyrimidine biosynthesis and amino acid synthesis pathways [12]—provides redundant killing mechanisms that may reduce bacterial resistance development. ZnO is FDA GRAS-listed, supporting its use in food-contact and pharmaceutical applications where alternative metal oxides may face regulatory constraints [13]. Targeted applications include antimicrobial textiles, wound dressings, food packaging, and medical device coatings.

Transparent UV-Protective Coatings for Architectural and Automotive Applications

Nano-ZnO demonstrated the best UV-shielding property among nano-SiO2, nano-TiO2, and nano-ZnO in both solvent-based acrylic/polyester polyurethane coatings and water-borne acrylic latex systems . This performance advantage enables formulators to achieve target UV protection with lower nanoparticle loading, thereby preserving optical transparency—a critical requirement for architectural glazing, automotive clear coats, and UV-blocking transparent films. The trade-off between UV-shielding efficacy and transparency inherent to nanopowder incorporation is minimized when using ZnO due to its superior inherent UV attenuation properties. Additionally, ZnO provides broadband protection spanning UVB and UVA wavelengths, whereas TiO2's attenuation profile is more UVB-weighted [11]. For applications requiring photostable, non-whitening UV protection, ZnO is the preferred inorganic filter.

Tunable Photocatalytic Systems for Wastewater Treatment and Environmental Remediation

ZnO's photocatalytic degradation efficiency is highly tunable, ranging from 48% to 99% depending on synthesis conditions and morphology [11]. Urea-synthesized ZnO achieved 99% methyl red decolorization with a bandgap of 3.56 eV, correlating with smallest grain size and largest surface area . However, procurement specifications must account for the counterintuitive finding that larger ZnO particles (71 nm) outperformed smaller particles (23 nm) in phenol degradation due to reduced charge carrier recombination rates [12]. This size-dependent inversion challenges the conventional surface-area-driven paradigm and necessitates application-specific particle size selection. ZnO's ability to generate all three major ROS species under photoexcitation [13] provides broad oxidative degradation capacity for organic pollutants, including dyes, pharmaceuticals, and industrial effluents.

Electron Transport Layers in Dye-Sensitized Solar Cells (DSSCs)

ZnO's higher electron mobility compared to anatase TiO2 makes it advantageous as a photoanode material in dye-sensitized solar cell architectures . The higher electron mobility reduces recombination rates by facilitating faster electron injection, potentially improving overall photoconversion efficiency [11]. However, procurement decisions must be application-specific: while ZnO outperforms TiO2 in DSSC contexts, electrospun TiO2 nanofibers demonstrate superior conductivity and sheet carrier mobility compared to ZnO nanofibers in perovskite solar cell electron transport layers [12]. Potential step chronoamperometry confirms distinct capacitance and charge recombination behaviors between ZnO and TiO2 electrodes [13]. For DSSC fabrication, ZnO-based photoanodes offer a compelling performance advantage; for perovskite architectures, TiO2 may be preferable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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